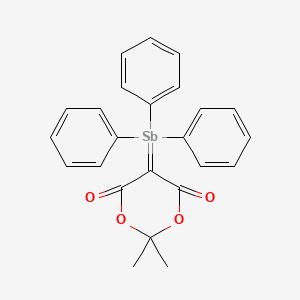
1-Propanone, 3-(5-bromo-1H-indol-3-yl)-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-(5-bromo-1H-indol-3-yl)-1,3-diphenyl- is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring, which is attached to a propanone moiety and two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(5-bromo-1H-indol-3-yl)-1,3-diphenyl- typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of 3-(5-bromo-1H-indol-3-yl)propanone: The brominated indole is then reacted with a propanone derivative under acidic or basic conditions to form the intermediate 3-(5-bromo-1H-indol-3-yl)propanone.
Addition of Phenyl Groups: The final step involves the addition of two phenyl groups to the intermediate compound, which can be achieved through a Friedel-Crafts acylation reaction using benzene and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 1-Propanone, 3-(5-bromo-1H-indol-3-yl)-1,3-diphenyl- may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 3-(5-bromo-1H-indol-3-yl)-1,3-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
1-Propanone, 3-(5-bromo-1H-indol-3-yl)-1,3-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propanone, 3-(5-bromo-1H-indol-3-yl)-1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The bromine atom and indole ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes such as cell signaling, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanone, 3-(5-chloro-1H-indol-3-yl)-1,3-diphenyl-: Similar structure with a chlorine atom instead of bromine.
1-Propanone, 3-(5-fluoro-1H-indol-3-yl)-1,3-diphenyl-: Similar structure with a fluorine atom instead of bromine.
1-Propanone, 3-(5-iodo-1H-indol-3-yl)-1,3-diphenyl-: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-Propanone, 3-(5-bromo-1H-indol-3-yl)-1,3-diphenyl- imparts unique chemical and biological properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s reactivity, binding affinity, and overall activity in various applications.
Propriétés
Numéro CAS |
866892-97-9 |
|---|---|
Formule moléculaire |
C23H18BrNO |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
3-(5-bromo-1H-indol-3-yl)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C23H18BrNO/c24-18-11-12-22-20(13-18)21(15-25-22)19(16-7-3-1-4-8-16)14-23(26)17-9-5-2-6-10-17/h1-13,15,19,25H,14H2 |
Clé InChI |
WQJHYKDSYYYAGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CNC4=C3C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)

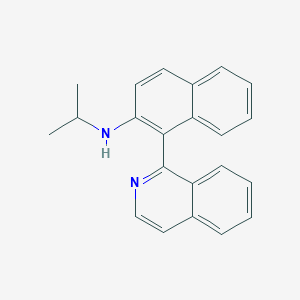
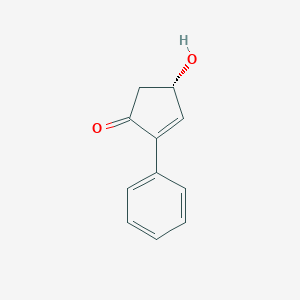
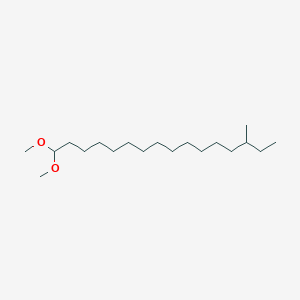

boranyl](/img/structure/B15160523.png)
![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)

![4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15160534.png)

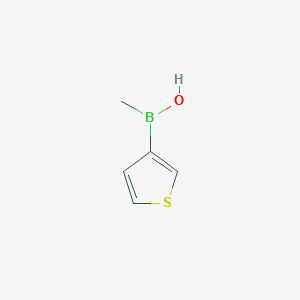
![3-[(2,4-Dichlorophenyl)methoxy]phenol](/img/structure/B15160568.png)
